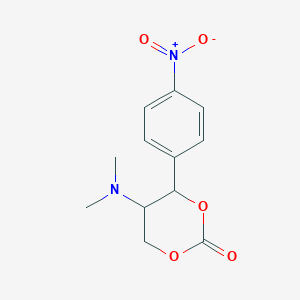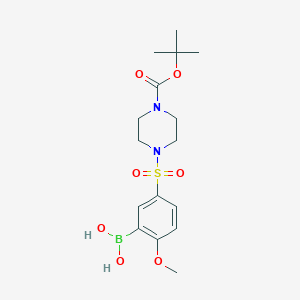
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Descripción general
Descripción
The compound “(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid” is a chemical compound that has been widely used in scientific research1. It belongs to the class of picolinic acid derivatives and has shown promising results in various biological applications1.
Synthesis Analysis
This compound plays a crucial role in the synthesis of pharmaceutical compounds, demonstrating its significance in the development of novel therapeutic agents1. Its involvement in the synthesis of diverse heterocyclic compounds highlights its versatility and importance in medicinal chemistry1.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of this compound. However, similar compounds such as “4- { [4- (tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid” have been studied2.Chemical Reactions Analysis
While I couldn’t find specific chemical reactions involving this compound, it’s worth noting that similar compounds have been used in various chemical reactions. For example, “4- { [4- (tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid” has been used in the synthesis of pharmaceutical compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, similar compounds such as “4- { [4- (tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid” are solid at room temperature and should be stored in a dry environment at 2-8°C2.Aplicaciones Científicas De Investigación
Crystal Structure and Theoretical Studies
The synthesis and structure elucidation of related piperazine derivatives have been a subject of interest due to their potential biological activities and applications in drug design. For instance, Kumara et al. (2017) focused on crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, revealing insights into their electrophilic and nucleophilic nature through computational density functional theory (DFT) calculations (Kumara et al., 2017).
Antimalarial Activity and Structure Analysis
Research on piperazine derivatives has also extended to the synthesis of compounds with potential antimalarial activity. Cunico et al. (2009) reported on the crystal structures of active tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, highlighting the importance of specific substituents and their spatial arrangement for generating biological activity (Cunico et al., 2009).
Metal-Free Coupling Techniques
Allwood et al. (2014) presented a metal-free coupling procedure for aromatic moieties with saturated heterocyclic partners, demonstrating a simple method to synthesize a range of sp(2)-sp(3) linked bicyclic building blocks, including compounds related to piperazine derivatives. This approach offers a valuable tool for pharmaceutical synthesis, providing a pathway to generate complex molecules without the need for metal catalysts (Allwood et al., 2014).
Asymmetric Synthesis for Drug Discovery
Jiang et al. (2005) explored the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, offering an efficient method for the preparation of compounds that may serve as ligands for various biological targets. This work underscores the significance of stereochemistry in the development of new therapeutics and provides a foundation for further structure-activity relationship (SAR) studies (Jiang et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, similar compounds have been labeled with a warning signal and have hazard statements such as H302, indicating that they may be harmful if swallowed3.
Direcciones Futuras
The future directions of this compound are not explicitly mentioned in the available resources. However, given its role in the synthesis of pharmaceutical compounds and potential neurological applications1, it’s likely that further research will continue in these areas. Please note that this is a speculative statement based on the available information and the actual future directions may vary.
Propiedades
IUPAC Name |
[2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O7S/c1-16(2,3)26-15(20)18-7-9-19(10-8-18)27(23,24)12-5-6-14(25-4)13(11-12)17(21)22/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPQIPMKBUCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



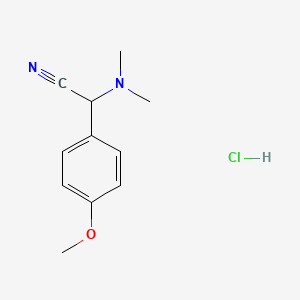
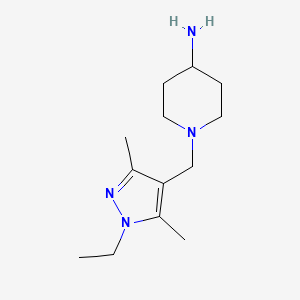
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)
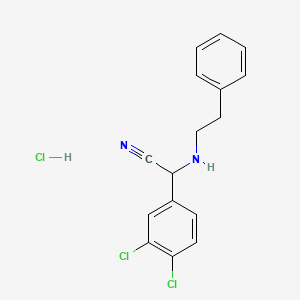
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)
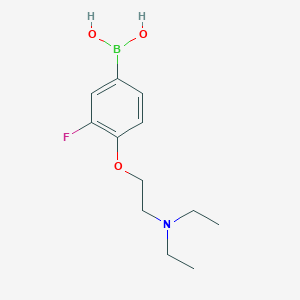

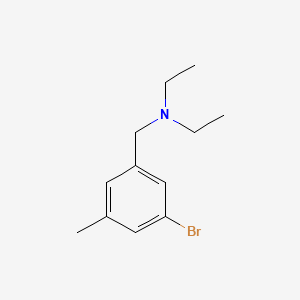

![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)
![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)
